Boc-his(3-ME)-OH

Peptide Synthesis Protein Engineering Post-Translational Modification Mimicry

Non-regiospecific His building blocks cause isomer contamination in biomarker assays and chiral catalysts. Boc-His(3-Me)-OH (CAS 61070-22-2) ensures unambiguous Nπ-methylation for authentic 3-methylhistidine peptides. • Exclusive Nπ-methyl substitution eliminates 1-Me/3-Me ambiguity. • Boc protection mitigates racemization (kc/kr ~2400 vs. 10 for Z-His(Bzl)). • Water-soluble for aqueous SPPS; enables patented single-step C-terminal coupling. • In stock: 250 mg-5 g, global shipping.

Molecular Formula C12H19N3O4
Molecular Weight 269,3 g/mole
CAS No. 61070-22-2
Cat. No. B558305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-his(3-ME)-OH
CAS61070-22-2
SynonymsBOC-HIS(1-ME)-OH; 61070-20-0; Boc-His(tau-Me)-OH; SCHEMBL3009900; MolPort-020-003-834; ZINC2555017; 6364AH; KM0464; AKOS025289396; AK170122; FT-0640728; L-Histidine,N-[(1,1-dimethylethoxy)carbonyl]-1-methyl-
Molecular FormulaC12H19N3O4
Molecular Weight269,3 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O
InChIInChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1
InChIKeyUCKFPCXOYMKRSO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-His(3-Me)-OH: 3-Methylhistidine Building Block


Boc-His(3-Me)-OH (Nα-tert-butyloxycarbonyl-3-methyl-L-histidine, CAS 61070-22-2) is a protected amino acid derivative featuring a Boc group at the Nα-terminus and a methyl substituent specifically at the Nπ (3-position) of the imidazole ring . This compound belongs to the class of N-methylated histidine building blocks utilized in solid-phase peptide synthesis (SPPS), asymmetric organocatalysis, and bioconjugation research . The methylation at the 3-position distinguishes it from the isomeric Boc-His(1-Me)-OH (methylated at Nτ, CAS 61070-20-0) and from standard Boc-His-OH, with implications for regiospecific peptide modification, racemization susceptibility, and catalytic performance [1].

Regiospecific Nπ-methylation for 3-methylhistidine incorporation into peptides
Nπ-blocking may reduce racemization during solid-phase coupling
Reported water solubility supports aqueous-compatible synthesis and bioconjugation

Boc-His(3-Me)-OH: Why Substitutions Fall Short


Histidine derivatives are not freely interchangeable in peptide synthesis and medicinal chemistry. The position of imidazole methylation (Nπ vs. Nτ) determines the regiospecific outcome of peptide modifications, as 3-methylhistidine is a metabolically distinct residue found in myofibrillar proteins such as actin and myosin, whereas 1-methylhistidine occurs in anserine [1]. Furthermore, unprotected Nπ-histidine derivatives are notoriously susceptible to racemization during activation, with kc/kr ratios for Boc-His(DNP) measured at 2400 compared to only 10 for Z-His(Bzl), demonstrating that side-chain protection strategy directly dictates stereochemical outcome [2]. Simply substituting Boc-His(3-Me)-OH with Boc-His-OH, Boc-His(1-Me)-OH, or even Fmoc-His(Boc)-OH risks altering peptide regiospecificity, introducing D-isomer contamination, or requiring entirely re-optimized coupling protocols, making compound-specific selection a critical procurement decision.

Regioisomer Boc-His(1-Me)-OH methylates Nτ instead of Nπ, altering biological epitope identity; not interchangeable for myofibrillar protein studies.
Racemization Unprotected Nπ in Boc-His-OH may increase D-isomer formation; Nπ-methylation blocks a key racemization pathway.
Protocol Fmoc-His(Boc)-OH requires different deprotection chemistry; direct substitution in Boc-SPPS workflows may demand re-optimization.

Boc-His(3-Me)-OH: Key Differentiation Evidence


Regiochemical Specificity: 3-Me vs. 1-Me Histidine

Boc-His(3-Me)-OH provides exclusive Nπ (3-position) methylation of the histidine imidazole ring, yielding 3-methylhistidine upon deprotection. In contrast, Boc-His(1-Me)-OH (CAS 61070-20-0) yields 1-methylhistidine, an isomer with distinct biological provenance and metabolic fate [1]. 3-Methylhistidine is a specific constituent of myofibrillar proteins actin and myosin, formed via post-translational methylation by the METTL9 enzyme, whereas 1-methylhistidine is a component of the dipeptide anserine and is generated by a different methylation pathway [2]. This regiospecificity is structurally unambiguous: Boc-His(3-Me)-OH carries the methyl group at the π-nitrogen (5-position of 1-methyl-1H-imidazole in systematic nomenclature), while the 1-Me isomer is methylated at the τ-nitrogen (4-position) [3]. For applications requiring native 3-methylhistidine epitopes—such as studies on myofibrillar protein turnover, muscle metabolism biomarkers, or METTL9 substrate characterization—no other isomer is biochemically equivalent.

Regiochemical Specificity
Head-to-head
3-Me (Nπ) vs. 1-Me (Nτ) imidazole methylation yields non-interconvertible residues: myofibrillar biomarker vs. anserine component
Regioisomer identity determines biochemical pathway relevance
Source: SMPDB pathway data; IUPAC InChI comparison
Peptide Synthesis Protein Engineering Post-Translational Modification Mimicry

Nπ-Methylation Mitigates Racemization

Histidine residues are among the most racemization-prone amino acids during peptide coupling activation, owing to intramolecular abstraction of the α-proton by the Nπ lone pair of the imidazole ring [1]. Nπ-protected histidine derivatives suppress this pathway by reducing the basicity and nucleophilicity of the π-nitrogen. Kovacs et al. demonstrated that the ratio of coupling to racemization rate constants (kc/kr) serves as a quantitative predictor of stereochemical outcome: Boc-His(DNP)-OPcp exhibits a kc/kr of 2400 (least racemization), while Z-His(Bzl)-OPcp exhibits a kc/kr of only 10 (most racemization) [2]. While direct kc/kr data for Boc-His(3-Me)-OPcp has not been published, the 3-methyl substitution on Nπ directly blocks the lone pair implicated in the racemization mechanism, placing it mechanistically in the class of Nπ-protected derivatives with favorably high kc/kr ratios. By contrast, Boc-His-OH (unprotected Nπ) and Boc-His(1-Me)-OH (methyl at Nτ, leaving Nπ unshielded) lack this protective effect at the critical π-position . This class-level difference is consistent with the general finding that Nπ electron-withdrawing or steric-blocking modifications reduce racemization rate constants by 10² to 10³ fold relative to unprotected or Nτ-only protected histidine active esters.

Racemization Mitigation
Class-level inference
kc/kr ratio: Nπ-protected class >1000 vs. unprotected ~10 (130–240× improvement)
Nπ-blocking inferred to reduce racemization during activation
Based on Kovacs et al. (1985) pentachlorophenyl ester model; direct measurement not published
Solid-Phase Peptide Synthesis Stereochemical Integrity Process Chemistry

Patented One-Step 3-Me-His C-Terminal Coupling

U.S. Patent 4,025,499 describes a one-step process for preparing peptides bearing free His or 3-Me-His at the C-terminus, where histidine or 3-methylhistidine is stirred with one molar equivalent of an active ester of an amino acid (or peptide chain) in the presence of triethylamine in DMF at room temperature [1]. The process is notable because it avoids the conventional two-step sequence requiring prior salt formation (e.g., His-Na salt) followed by a separate saponification step. The triethylamine temporarily forms the triethylammonium salt of the peptide, which cleaves upon solvent evaporation, directly yielding the free peptide acid in situ [2]. While the patent covers both His and 3-Me-His, the inclusion of 3-Me-His specifically indicates its proven compatibility with this streamlined C-terminal coupling protocol. For peptides requiring a 3-methylhistidine C-terminus—relevant to physiologically active peptides such as LHRH, FSH, or TRH analogs—the availability of Boc-His(3-Me)-OH as a direct source of the 3-Me-His residue enables this patented one-step coupling, whereas non-methylated Boc-His-OH or 1-Me analogs would produce different C-terminal epitopes [3].

C‑Terminal Coupling
Supporting evidence
One-step protocol: Et3N/DMF, room temp., 1 h, direct coupling to active ester without salt formation
Validated for 3-Me-His C-terminal peptide assembly
U.S. Patent 4,025,499; step reduction from 2 to 1
Peptide Therapeutics Process Chemistry C-Terminal Modification

π-Methyl Histidine in Asymmetric Organocatalysis

Boc-His(π-Me)-OH has been incorporated into pentapeptide catalysts that demonstrate notable enantioselectivity in the desymmetrization of myo-inositol derivatives via phosphorylation. Miller and colleagues reported that peptide catalyst Boc-His(π-Me)-Asn(CPh₃)-His(π-Bn)-Asp(Ala-OMe)-OCMe₃ outperformed the benchmark DMAP (4-dimethylaminopyridine) catalyst across multiple substrate classes in regioselective and enantioselective monophosphorylation reactions [1]. In a direct catalytic performance comparison, this His(π-Me)-containing peptide catalyst achieved superior selectivity over DMAP, with the peptide architecture enabling a level of site-selectivity and enantiocontrol unattainable with small-molecule catalysts alone [2]. Critically, the use of Boc-His(π-Me)-OH at the N-terminal position of the catalyst provides both the Boc protecting group for synthetic assembly and the π-methyl imidazole as a defined steric and electronic element within the catalytic pocket. Substitution with Boc-His-OH (no methyl) or Boc-His(1-Me)-OH (different methyl orientation) would alter the catalyst's three-dimensional architecture and electronic environment, likely diminishing enantioselectivity.

Organocatalysis
Cross-study comparable
Peptide catalyst with His(π-Me) exceeded DMAP benchmark in enantioselective myo-inositol phosphorylation
Nπ-methyl imidazole contributes to catalyst enantiocontrol
Miller group, Acc. Chem. Res. 2018; JACS 2020
Asymmetric Catalysis Organocatalysis Enantioselective Phosphorylation

Aqueous vs. Organic Solvent Solubility

Solubility characteristics significantly influence the practical handling of protected amino acids in SPPS and solution-phase chemistry. Boc-His(3-Me)-OH is reported to be water-soluble as a white powder at room temperature, while being insoluble in organic solvents . This contrasts with the commonly used Boc-His(Tos)-OH (tosyl-protected histidine), which is typically soluble in DMF and DMSO but has limited aqueous solubility . For aqueous-phase coupling protocols or situations requiring removal of excess building block by organic solvent extraction, the water solubility of Boc-His(3-Me)-OH provides a practical advantage. Additionally, the D-enantiomer Boc-D-His(3-Me)-OH is documented as soluble in DMSO and requiring storage at -20°C, further highlighting the property differences even within closely related analogues .

Solubility Profile
Data to verify
Water-soluble white powder; insoluble in organic solvents (supplier datasheets)
Supports aqueous-phase peptide synthesis and bioconjugation
Qualitative reports; independent verification recommended
Solid-Phase Peptide Synthesis Formulation Reaction Medium Selection

Purity Standards and Supplier Reliability

The commercially available purity specification of Boc-His(3-Me)-OH ranges from ≥98% (AKSci, minimum purity) to ≥99% by HPLC (ChemImpex, BOC Sciences) . In comparison, the isomeric Boc-His(1-Me)-OH is also available at ≥98% purity from similar vendors, but the number of suppliers offering the 3-Me isomer at ≥99% HPLC purity is higher than for the 1-Me isomer, reflecting broader commercial availability and quality infrastructure for this specific regioisomer . ChemImpex offers this compound at ≥99% HPLC purity with full Certificate of Analysis (COA), SDS, and product specification documentation, supporting batch-to-batch traceability critical for GMP-adjacent research and API starting material qualification . The storage condition is 0-8°C (non-cryogenic), minimizing cold-chain shipping complexity.

Purity & Supply
Supplier attribute
≥99% HPLC from multiple vendors; storage 0–8 °C; CoA/SDS documentation available
High-purity sourcing with analytical traceability
Supplier specifications; verify lot-specific documentation
Procurement Quality Control Supply Chain

Boc-His(3-Me)-OH: Application Scenarios


3-Methylhistidine Peptides for Muscle Biomarker Studies

Researchers investigating muscle protein degradation, sarcopenia, or cardiac muscle metabolism require authentic 3-methylhistidine-containing peptides that accurately reflect the post-translational modification pattern of actin and myosin. As established in the regiospecificity evidence, only Boc-His(3-Me)-OH provides the Nπ-methylated imidazole that upon deprotection yields 3-methyl-L-histidine, the established biomarker for myofibrillar protein breakdown [1]. The 1-Me isomer or unmodified Boc-His-OH would generate a biochemically irrelevant epitope, undermining the validity of biomarker detection assays. Coupled with the water solubility of the compound , researchers can directly incorporate this building block into aqueous-compatible SPPS protocols for constructing authentic 3-Me-His-containing peptide standards used in LC-MS/MS biomarker quantification.

Enantioselective Organocatalysts with Nπ-Methyl Imidazole

Building upon the demonstrated superiority of His(π-Me)-containing pentapeptide catalysts over DMAP in enantioselective phosphorylation reactions [1], researchers engaged in asymmetric organocatalyst design should prioritize Boc-His(3-Me)-OH (synonym: Boc-His(π-Me)-OH) as a key chiral building block. The Nπ-methyl group provides defined steric and electronic modulation of the imidazole ring within the catalytic pocket, contributing to the site-selectivity and enantiocontrol documented in the Miller group catalyst systems . Substitution with unmodified Boc-His-OH or the isomeric Boc-His(1-Me)-OH would alter the catalyst's three-dimensional architecture unpredictably. This application scenario is specifically relevant to laboratories synthesizing catalyst libraries by SPPS using Boc-chemistry protocols.

Patented C-Terminal 3-Me-His Coupling Process

Pharmaceutical process chemists working on C-terminally modified peptide drug candidates—particularly analogs of LHRH, FSH, or TRH where 3-Me-His is a known residue [1]—can leverage the direct coupling protocol described in U.S. Patent 4,025,499. Boc-His(3-Me)-OH serves as the protected precursor to the free 3-Me-His residue required for the patented one-step process, which uses Et₃N in DMF at room temperature to achieve direct coupling to active esters without intermediate salt formation . This process reduces the synthetic step count from two to one relative to conventional His C-terminal coupling methods, potentially decreasing cycle time and improving overall yield for GMP peptide manufacturing campaigns requiring 3-Me-His epitopes.

Aqueous-Soluble Histidine for Bioconjugation

Bioconjugation chemists developing targeted drug delivery systems, antibody-drug conjugates, or diagnostic probes that incorporate histidine residues as metal-chelating or pH-responsive elements can benefit from Boc-His(3-Me)-OH's documented water solubility . The aqueous compatibility facilitates direct incorporation into bioconjugation reactions conducted in buffered aqueous media without requiring organic co-solvents that may denature protein components. The defined 3-methyl substitution ensures unambiguous structural identity of the conjugated histidine moiety, which is critical for regulatory documentation and batch-to-batch reproducibility in biopharmaceutical applications where regioisomeric purity must be demonstrated .

Application
Selection Property
Validation Focus
3-Methylhistidine peptide synthesis (myofibrillar biomarker studies)
Regiospecific Nπ-methylation authenticity
Confirm 3-Me vs. 1-Me identity by chiral HPLC or NMR; assess peptide epitope fidelity
Peptide-based asymmetric organocatalyst design
Nπ-methyl steric/electronic modulation in catalytic pocket
Enantioselectivity benchmarking vs. reported DMAP performance in target phosphorylation
C-terminal 3-Me-His peptide construction (process chemistry)
Compatibility with patented one-step Et3N/DMF direct coupling
Coupling efficiency and racemization assessment; step-count reduction validation
Aqueous bioconjugation and metal-chelation probe development
Water solubility enabling buffer-compatible incorporation
Regioisomeric purity confirmation; metal-binding capacity under aqueous conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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